molecular formula C12H4Br6O B12713542 2,2',3,3',6,6'-Hexabromodiphenyl ether CAS No. 446254-94-0

2,2',3,3',6,6'-Hexabromodiphenyl ether

Cat. No.: B12713542
CAS No.: 446254-94-0
M. Wt: 643.6 g/mol
InChI Key: NTWGDSLWLUPCDW-UHFFFAOYSA-N
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Description

2,2’,3,3’,6,6’-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C12H4Br6O. It is a brominated flame retardant used in various industrial applications to reduce the flammability of materials. This compound is part of a larger group of PBDEs, which are known for their persistence in the environment and potential health impacts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,6,6’-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The process requires specific conditions, including controlled temperature and solvent choice, to ensure selective bromination at the desired positions on the diphenyl ether molecule .

Industrial Production Methods

Industrial production of 2,2’,3,3’,6,6’-Hexabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous bromination reactions in reactors designed to handle large volumes of reactants and products. The reaction conditions are optimized for maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’,6,6’-Hexabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated diphenyl ethers, less brominated diphenyl ethers, and substituted diphenyl ethers with various functional groups .

Scientific Research Applications

2,2’,3,3’,6,6’-Hexabromodiphenyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,3,3’,6,6’-Hexabromodiphenyl ether involves its interaction with biological molecules, particularly thyroid hormone receptors. It can disrupt the normal functioning of thyroid hormones by mimicking or blocking their action, leading to altered hormone levels and potential health effects. The compound can also induce oxidative stress and inflammation in cells, contributing to its toxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,4,4’,5,5’-Hexabromodiphenyl ether
  • 2,2’,3,4,4’,6-Hexabromodiphenyl ether
  • 2,2’,3,4’,5,6’-Hexabromodiphenyl ether
  • 2,2’,4,4’,5,5’-Hexabromodiphenyl ether

Uniqueness

2,2’,3,3’,6,6’-Hexabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and biological activity. Compared to other hexabromodiphenyl ethers, it has distinct reactivity and environmental persistence, making it a compound of interest in both scientific research and industrial applications .

Properties

CAS No.

446254-94-0

Molecular Formula

C12H4Br6O

Molecular Weight

643.6 g/mol

IUPAC Name

1,2,4-tribromo-3-(2,3,6-tribromophenoxy)benzene

InChI

InChI=1S/C12H4Br6O/c13-5-1-3-7(15)11(9(5)17)19-12-8(16)4-2-6(14)10(12)18/h1-4H

InChI Key

NTWGDSLWLUPCDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)OC2=C(C=CC(=C2Br)Br)Br)Br)Br

Origin of Product

United States

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